Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]-
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Overview
Description
Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, an acetyloxy group, and a triiodophenyl group with a chloromethyl substituent. The presence of iodine atoms in the structure makes it particularly interesting for applications in medical imaging and radiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a phenyl ring followed by the introduction of the chloromethyl group. The acetamide and acetyloxy groups are then introduced through acylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce the iodine atoms to less reactive forms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures and may be carried out in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s iodine content makes it useful in biological assays and imaging techniques.
Medicine: It is explored for use in radiology and medical imaging due to its radiopaque properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- involves its interaction with biological molecules. The iodine atoms in the compound can interact with proteins and nucleic acids, making it useful for imaging and diagnostic purposes. The chloromethyl group can also react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules .
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler compound with a similar acetamide group but lacking the iodine and chloromethyl groups.
Triiodophenyl Compounds: Compounds with similar iodine content but different functional groups.
Chloromethyl Derivatives: Compounds with a chloromethyl group but different aromatic or acyl groups
Uniqueness
The uniqueness of Acetamide, 2-(acetyloxy)-N-[3-(chloromethyl)-2,4,6-triiodophenyl]- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of multiple iodine atoms makes it particularly valuable for applications in medical imaging, where high contrast is required .
Properties
CAS No. |
62179-94-6 |
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Molecular Formula |
C11H9ClI3NO3 |
Molecular Weight |
619.36 g/mol |
IUPAC Name |
[2-[3-(chloromethyl)-2,4,6-triiodoanilino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C11H9ClI3NO3/c1-5(17)19-4-9(18)16-11-8(14)2-7(13)6(3-12)10(11)15/h2H,3-4H2,1H3,(H,16,18) |
InChI Key |
BUNBDSCLWKFQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)NC1=C(C=C(C(=C1I)CCl)I)I |
Origin of Product |
United States |
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